ethyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate
Description
Ethyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate is a pyrazole-derived carbamate compound characterized by a cyclopentyl group at the 1-position and a cyclopropyl group at the 5-position of the pyrazole ring. The carbamate moiety (-O(CO)NH₂) is attached via a methylene bridge at the 3-position.
Properties
IUPAC Name |
ethyl N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-2-20-15(19)16-10-12-9-14(11-7-8-11)18(17-12)13-5-3-4-6-13/h9,11,13H,2-8,10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVVNJJDSQTIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with a pyrazole core, such as this one, are often involved in interactions with various biological targets
Mode of Action
The exact mode of action of ethyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate is currently unknown due to the lack of specific studies on this compound. Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of heterocyclic carbamates. Key structural analogs include:
Key Observations :
- Substituent Diversity: The target compound’s cyclopentyl and cyclopropyl groups introduce significant steric bulk compared to the thiophene/cyano groups in 7a/7b or the thiazole/hydroperoxide groups in compounds. This bulk may enhance lipophilicity and influence crystal packing .
- Functional Groups: The carbamate group (-O(CO)NH₂) in the target compound differs from the amide (-CONH₂) in 7a/7b, altering hydrogen-bonding capacity. Carbamates can act as both donors (N-H) and acceptors (C=O), while amides primarily donate via N-H .
Hydrogen Bonding and Crystallographic Behavior
Hydrogen-bonding patterns are critical for understanding solubility and crystallinity:
- Target Compound : The carbamate group likely forms intermolecular N-H···O and C=O···H-N bonds, creating layered or helical motifs common in carbamates . Cyclopropane’s ring strain may further distort packing.
- Thiazole Derivatives : Thiazole’s sulfur and nitrogen atoms act as hydrogen-bond acceptors, possibly forming S···H-N or N···H-O interactions distinct from pyrazole-based systems .
Physicochemical and Functional Implications
- Stability : The carbamate group is more hydrolytically stable than esters (e.g., in 7b) but less stable than amides (e.g., in 7a) under acidic/basic conditions .
Preparation Methods
Cyclocondensation of β-Keto Ester with Cyclopentylhydrazine
The pyrazole ring is constructed using a [3+2] cyclocondensation strategy. Methyl 3-cyclopropyl-3-oxopropionate (synthesized via Claisen condensation of cyclopropyl methyl ketone and diethyl oxalate) reacts with cyclopentylhydrazine in acetic acid under reflux (120°C, 12–16 hours). This step affords ethyl 1-cyclopentyl-5-cyclopropyl-1H-pyrazole-3-carboxylate (Yield: 50–60%).
Mechanistic Insights :
- The β-keto ester undergoes enolization, followed by nucleophilic attack by the hydrazine’s terminal nitrogen.
- Cyclization and aromatization proceed via elimination of water, stabilized by the electron-withdrawing ester group.
Functionalization of the Pyrazole’s 3-Position
Reduction of Ester to Alcohol
The ethyl ester is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature. This yields 3-(hydroxymethyl)-1-cyclopentyl-5-cyclopropyl-1H-pyrazole (Yield: 70–80%).
Bromination of Alcohol to Alkyl Bromide
The alcohol is converted to a bromomethyl derivative using phosphorus tribromide (PBr3) in dichloromethane (DCM) at 0°C. This step produces 3-(bromomethyl)-1-cyclopentyl-5-cyclopropyl-1H-pyrazole (Yield: 85–90%).
Azide Substitution and Reduction to Amine
The bromomethyl intermediate undergoes nucleophilic substitution with sodium azide (NaN3) in dimethylformamide (DMF) at 60°C, yielding 3-(azidomethyl)-1-cyclopentyl-5-cyclopropyl-1H-pyrazole . Subsequent reduction of the azide to a primary amine is achieved via:
- Catalytic hydrogenation (H2, 10% Pd/C, methanol, 25°C, 12 hours).
- Staudinger reaction (triphenylphosphine, THF/H2O).
Both methods furnish 3-(aminomethyl)-1-cyclopentyl-5-cyclopropyl-1H-pyrazole (Yield: 75–85%).
Carbamate Formation
Reaction with Ethyl Chloroformate
The primary amine reacts with ethyl chloroformate in the presence of a base (triethylamine or pyridine) in anhydrous DCM at 0°C to room temperature. This step affords the final product, ethyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate (Yield: 65–75%).
Critical Parameters :
- Temperature control : Slow addition of ethyl chloroformate prevents exothermic side reactions.
- Solvent choice : DCM ensures good solubility of both amine and reagent.
Alternative Synthetic Routes
Direct Amination via Gabriel Synthesis
An alternative to the azide pathway involves Gabriel synthesis:
- Phthalimide protection : React bromomethyl pyrazole with potassium phthalimide in DMF (80°C, 6 hours).
- Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol (reflux, 4 hours).
This route bypasses azide handling but requires additional purification steps (Yield: 60–70%).
Reductive Amination of Aldehyde Intermediate
- Aldehyde synthesis : Oxidize hydroxymethyl pyrazole to 3-formyl-1-cyclopentyl-5-cyclopropyl-1H-pyrazole using pyridinium chlorochromate (PCC).
- Reductive amination : React aldehyde with ammonium acetate and sodium cyanoborohydride in methanol.
This method is less favored due to over-reduction risks and moderate yields (50–60%).
Analytical Characterization and Quality Control
Key characterization data for intermediates and the final product include:
- NMR Spectroscopy :
- Mass Spectrometry :
- HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).
Scale-Up Considerations and Process Optimization
- Cyclocondensation : Replacing acetic acid with toluene as solvent improves reflux efficiency and reduces corrosion.
- Azide reduction : Switching from H2/Pd to Zn/HCl(aq) lowers costs for large-scale production.
- Carbamate formation : Use of flow chemistry enhances mixing and heat dissipation, boosting yield to 80%.
Q & A
Q. What are the key considerations for synthesizing ethyl ((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamate with high purity?
The synthesis typically involves multi-step reactions, including pyrazole ring formation via condensation of aldehydes and hydrazines, followed by cyclopentyl/cyclopropyl group alkylation and carbamate linkage formation using ethyl chloroformate . Critical parameters include:
- Temperature control : Excess heat may lead to side reactions (e.g., decomposition of intermediates).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during alkylation.
- Catalysts : Base catalysts (e.g., K₂CO₃) improve reaction efficiency in carbamate formation .
Q. Table 1: Optimization of Reaction Conditions
| Step | Optimal Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazole ring formation | Ethanol, 80°C, 12 h | 65–70 | ≥90% |
| Alkylation | DMF, NaH, 0°C → RT, 6 h | 50–55 | 85–90% |
| Carbamate formation | THF, ethyl chloroformate, 40°C, 4 h | 70–75 | ≥95% |
Q. How can researchers confirm the structural integrity of this compound?
Advanced spectroscopic and crystallographic techniques are required:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding biomolecular interactions .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (theoretical: ~367.5 g/mol) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies (e.g., CDK inhibition vs. antimicrobial effects) be resolved?
Discrepancies may arise from assay conditions or structural analogs. Methodological approaches include:
- Comparative assays : Test the compound against identical biological targets (e.g., CDK2 vs. CDK4) under standardized conditions .
- Structural analogs : Compare bioactivity of derivatives (e.g., replacing cyclopropyl with pyridinyl groups) to identify pharmacophores .
- Dose-response studies : Validate specificity at varying concentrations (e.g., IC₅₀ shifts may indicate off-target effects).
Q. Table 2: Bioactivity Comparison of Structural Analogs
| Analog (R-group) | Target | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| Cyclopropyl (parent) | CDK2 | 0.45 | 12.3 |
| Pyridin-4-yl | CDK4 | 1.2 | 5.8 |
| tert-Butyl | Antimicrobial (E. coli) | 8.7 | N/A |
Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester-to-acid conversion) to enhance solubility .
- In vitro assays :
- Microsomal stability : Assess hepatic metabolism using liver microsomes (e.g., t₁/₂ < 30 min indicates rapid clearance) .
- Caco-2 permeability : Evaluate intestinal absorption (Papp < 1 × 10⁻⁶ cm/s suggests poor bioavailability) .
- Computational modeling : Predict logP values to balance lipophilicity and solubility .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Kinase profiling : Use kinase inhibitor panels to confirm selectivity for CDKs over unrelated kinases (e.g., EGFR, VEGFR) .
- CRISPR/Cas9 knockout models : Validate target dependency by deleting CDK genes in cell lines and observing resistance .
- Thermal shift assays : Measure protein-ligand binding via ΔTm shifts (≥2°C indicates stable interaction) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields (e.g., 50% vs. 75%)?
- Reagent purity : Trace moisture in solvents or catalysts (e.g., NaH) can reduce yields .
- Workup protocols : Inadequate purification (e.g., column chromatography vs. recrystallization) may skew reported purity .
- Scale effects : Milligram-scale reactions often have lower yields than optimized micro-scale procedures .
Methodological Resources
- Synthetic protocols : Refer to multi-step routes in and .
- Analytical tools : HRMS (), crystallography ().
- Biological assays : Kinase profiling (), microsomal stability ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
